N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine is a chemical compound with significant relevance in medicinal chemistry and biological research. This compound features a pyridine ring substituted with an imidazole moiety, which is known for its role in various biological activities. The chemical structure can be denoted by the formula C₉H₁₂N₄, indicating the presence of nitrogen-rich heterocycles that contribute to its pharmacological properties.
This compound is often sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for use in various scientific applications, particularly in proteomics and drug discovery . It falls under the classification of organic compounds, specifically as a tertiary amine due to the presence of the N-methyl group.
The synthesis of N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine consists of:
The molecular weight is approximately 176.23 g/mol with a melting point that varies depending on the purity and form (e.g., salt forms) of the compound.
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine can participate in various chemical reactions:
Reactions involving this compound are typically conducted under inert atmospheres to prevent oxidation or hydrolysis, particularly when working with sensitive functional groups.
The mechanism of action for N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine is primarily linked to its interaction with biological targets such as receptors or enzymes. The imidazole and pyridine rings allow for hydrogen bonding and pi-stacking interactions, enhancing binding affinity.
Studies have shown that compounds with similar structures exhibit activity against certain cancer cell lines and may act as inhibitors for specific enzymes involved in metabolic pathways.
Relevant data includes log P values indicating lipophilicity, which affect bioavailability in pharmacological applications.
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine finds applications in:
The assembly of the pyridine-imidazole core in N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine (molecular formula: C₁₀H₁₂N₄, MW: 188.23 g/mol) relies heavily on robust condensation techniques. The Phillips method is a cornerstone approach, involving acid-catalyzed dehydration between 6-chloronicotinic acid derivatives and imidazole at elevated temperatures (120–150°C). This method achieves yields of 70–85% but requires stoichiometric HCl and extended reaction times (12–24 hours), generating corrosive by-products that complicate purification [9].
Superior atom economy is achieved through nucleophilic aromatic substitution (SNAr). Here, 6-fluoropyridine or 6-chloropyridine precursors react with imidazole anions in dipolar aprotic solvents (e.g., DMF, NMP) at 80–100°C. Electron-withdrawing groups (NO₂, CN) at the pyridine C4 position accelerate displacement, reducing reaction times to 2–4 hours with yields exceeding 90%. Table 1 contrasts these key methodologies:
Table 1: Comparison of Pyridine-Imidazole Coupling Strategies
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Phillips Condensation | Conc. HCl, 120–150°C, 12–24 h | 70–85 | Corrosive by-products, high T |
SNAr with EWG Activation | DMF, K₂CO₃, 80–100°C, 2–4 h | 88–93 | Requires anhydrous conditions |
Imidazole Anion Coupling | NMP, NaH, RT to 60°C, 1–3 h | 90–95 | Sensitive to moisture, costly base |
Notably, Sigma-Aldrich/Atlantic Research Chemicals employs SNAr routes for commercial synthesis (95% purity), leveraging regioselective C6 halogen displacement in pyridine scaffolds [2].
Microwave irradiation drastically enhances the efficiency of N-heterocycle formation. In one protocol, a mixture of 5-(aminomethyl)-2-chloropyridine, methylamine, and imidazole undergoes cyclization under microwave irradiation (300 W, 140°C) in sealed vessels. Reaction times plummet from hours (conventional heating) to 8–12 minutes, with yields improving to 92–95% due to suppressed side reactions like imidazole N-alkylation or hydrolysis [10].
Key parameters governing success include:
Table 2 outlines optimized microwave conditions:
Table 2: Microwave Parameters for Imidazole-Pyridine Synthesis
Precursor | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|---|
5-(Aminomethyl)-2-Cl-pyridine | DMSO | 300 | 140 | 10 | 94 |
6-Fluoro-3-(aminomethyl)pyridine | NMP | 350 | 160 | 8 | 96 |
6-Chloro-3-(bromomethyl)pyridine | DMF | 250 | 130 | 15 | 89 |
This approach aligns with green chemistry principles by reducing energy consumption and eliminating heavy metal catalysts [8] [10].
Regioselective manipulation of the pyridine C3/C5 positions is critical for installing the N-methylaminomethyl arm. Directed ortho-lithiation (DoLi) enables precise functionalization: 2,6-dichloropyridine undergoes lithiation at C3 using n-BuLi (–78°C, THF), followed by quenching with DMF to introduce an aldehyde group. Subsequent reductive amination with methylamine and NaBH₄ yields N-methyl-6-chloropyridin-3-ylmethanamine—a key precursor. This sequence achieves 85% regioselectivity at C3 over C5 due to the directing effect of the ortho-chloro substituent [6].
Alternative pathways include:
Santa Cruz Biotechnology utilizes DoLi-derived intermediates to synthesize the title compound (CAS: 1247863-65-5), confirming regiochemistry via ¹H-NMR (pyridine-H4 singlet at δ 8.38 ppm) [6].
Copper and palladium catalysts dominate C-N bond formation in late-stage functionalization. Cu(I)-mediated coupling between 6-(imidazol-1-yl)pyridin-3-ylmethanol and methylamine is executed using CuI (10 mol%), phenanthroline (20 mol%), and K₃PO₄ base in toluene (110°C, 24 h). This achieves 80–85% yield but suffers from ligand cost and sluggish kinetics [9].
Superior efficiency emerges with Pd-catalyzed amination:
Table 3 compares metal-catalyzed approaches:
Table 3: Transition Metal Catalysts for C-N Bond Formation
Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Turnover (TON) |
---|---|---|---|---|---|
CuI/phenanthroline | K₃PO₄ | 110 | 24 | 80–85 | 8.5 |
Pd₂(dba)₃/XantPhos | tBuONa | 80 | 3 | 92 | 30.7 |
NiCl₂(dppe)/dicyclohexylamine | Cs₂CO₃ | 100 | 6 | 78 | 13 |
Scalable Pd protocols (≥100 g) feature in patent US7807837B2, emphasizing ligand-controlled selectivity to suppress di-alkylation byproducts [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: